Methyl [3-(diethylamino)phenyl]carbamate
Description
Methyl [3-(diethylamino)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a diethylamino group at the 3-position and a methyl carbamate ester. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their stability and tunable bioactivity .
Properties
CAS No. |
56358-45-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl N-[3-(diethylamino)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-6-7-10(9-11)13-12(15)16-3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
BZQVOERPMMWIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Methyl [3-(diethylamino)phenyl]carbamate has been identified as an effective insecticide, particularly against aphids and other pests. Its mode of action involves disrupting the nervous system of insects, making it a valuable tool in pest management.
-
Case Study: Efficacy Against Aphids
- A study demonstrated that a formulation containing this compound resulted in a complete kill of vetch aphids (Megoura viciae) within six hours when applied at a concentration of 1,000 ppm. This was achieved using a diluted aqueous concentrate sprayed at a rate of 50 gallons per acre on infested field beans .
-
Table 1: Insecticidal Efficacy Data
Insect Species Concentration (ppm) Time to Kill (hours) Application Method Vetch Aphids 1,000 6 Aqueous spray Cabbage Butterfly Larvae 1,000 24 Aqueous spray Houseflies N/A 24 Treated filter paper
Medicinal Chemistry Applications
Potential as an Antiviral Agent
Recent research has suggested that derivatives of carbamate compounds, including this compound, may exhibit inhibitory properties against viral enzymes such as HIV reverse transcriptase. This opens avenues for development as antiviral agents.
- Case Study: Inhibition of HIV Reverse Transcriptase
Chemical Properties and Safety
Understanding the chemical properties of this compound is crucial for its application in both agriculture and medicine.
-
Table 2: Chemical Properties
These properties suggest that while the compound is effective in its applications, careful handling and formulation are necessary to ensure safety and efficacy.
Chemical Reactions Analysis
Route 1: Carbamoylation of Phenolic Derivatives
Reaction of 3-(diethylamino)phenol with methyl carbamoyl chloride in the presence of a base (e.g., Cs₂CO₃) yields the target compound. Zinc chloride (ZnCl₂) has also been employed as a catalyst for carbamate formation from carbamoyl chlorides and alcohols .
Reaction Conditions
| Reagent | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl carbamoyl chloride | ZnCl₂, toluene | RT, 12 h | 72% |
| 3-(Diethylamino)phenol | Cs₂CO₃, DMF | 50°C, 2 h | 78% |
Route 2: Curtius Rearrangement
Acyl azides derived from carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped by methanol to yield methyl carbamates .
Hydrolysis Reactions
Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines, alcohols, or ureas:
Base-Catalyzed Hydrolysis
In aqueous NaOH, the carbamate undergoes cleavage via an E1cb mechanism, forming 3-(diethylamino)phenol and methylamine :
Kinetic Data
| pH | Temperature | Half-Life |
|---|---|---|
| 12 | 25°C | 2.5 h |
| 14 | 40°C | 30 min |
Acid-Catalyzed Hydrolysis
In HCl, hydrolysis proceeds via protonation of the carbonyl oxygen, yielding phenylurea derivatives .
Thermal Decomposition
At elevated temperatures (>150°C), methyl carbamates decompose to isocyanates and methanol. For example, thermolysis of this compound generates 3-(diethylamino)phenyl isocyanate :
Thermogravimetric Analysis (TGA)
| Decomposition Onset | Peak Temperature | Mass Loss |
|---|---|---|
| 160°C | 220°C | 85% |
Reactivity with Nucleophiles
The carbamate group reacts with nucleophiles such as amines or alcohols:
Aminolysis
Primary amines (e.g., benzylamine) displace the methoxy group, forming substituted ureas :
Reaction Efficiency
| Amine | Solvent | Yield |
|---|---|---|
| Benzylamine | THF | 89% |
| Aniline | CHCl₃ | 65% |
γ-Al₂O₃-Catalyzed Rearrangement
In the presence of γ-Al₂O₃, carbamates can undergo pathway shifts. For example, methyl carbamates may rearrange via methyl carbamate intermediates instead of phenylurea intermediates .
Catalytic Activity Comparison
| Catalyst | Reaction Pathway | Selectivity |
|---|---|---|
| None | Phenylurea intermediate | 70% |
| γ-Al₂O₃ | Methyl carbamate intermediate | 85% |
Biological Interactions
The diethylamino group enhances lipophilicity, facilitating interactions with enzymes or receptors. Methyl carbamates are known to inhibit acetylcholinesterase (AChE) by carbamylating the active-site serine .
Inhibition Constants
| Enzyme | (nM) |
|---|---|
| AChE | 12.5 |
| Butyrylcholinesterase | 45.8 |
Environmental Degradation
Carbamates hydrolyze in aquatic environments, with half-lives varying by pH and temperature :
Hydrolysis Half-Lives in Water
| pH | Temperature | Half-Life |
|---|---|---|
| 7 | 25°C | 120 h |
| 9 | 25°C | 24 h |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key structural and molecular features:
*Hypothetical structure based on naming conventions; †Calculated value.
Key Observations:
- Substituent Effects: The diethylamino group in the target compound likely enhances lipophilicity compared to hydroxyl or dimethylamino analogs, influencing membrane permeability and bioavailability .
- Ester Group : Methyl esters (e.g., Methyl (3-hydroxyphenyl)-carbamate) generally exhibit higher hydrolytic stability than ethyl esters (e.g., Ethyl (3-hydroxyphenyl)carbamate) .
Lipophilicity and Stability:
- Lipophilicity (log k): Analogs with chloro or dichlorophenyl substituents (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) show log k values ranging from 2.1–3.8 via HPLC, indicating moderate to high lipophilicity .
- Hydrolysis : Carbamates with electron-withdrawing groups (e.g., chloro) resist hydrolysis better than those with electron-donating groups (e.g., hydroxy) .
Preparation Methods
Reaction Mechanism and Conditions
The phenol substrate is deprotonated by a base (e.g., sodium hydroxide or pyridine), enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of methyl chloroformate. The reaction typically proceeds in anhydrous solvents such as acetonitrile or dichloromethane at 0–25°C. A molar ratio of 1:1.2 (phenol to chloroformate) ensures complete conversion, with yields exceeding 80% after purification by recrystallization.
Key Considerations:
-
Base Selection: Pyridine acts as both a base and a solvent, neutralizing HCl byproduct in situ.
-
Solvent Purity: Moisture must be excluded to prevent hydrolysis of methyl chloroformate.
-
Workup: Aqueous washes (dilute HCl followed by NaHCO₃) remove unreacted reagents, with final isolation via solvent evaporation.
Methyl Isocyanate Route
An alternative method employs methyl isocyanate as the carbamoylating agent, leveraging its high reactivity toward phenolic substrates.
Two-Step Process
-
Generation of Methyl Isocyanate:
Methyl isocyanate is generated in situ via thermal decomposition of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg). -
Carbamate Formation:
The isocyanate is condensed with 3-(diethylamino)phenol in an inert solvent (e.g., toluene) at 0–50°C, catalyzed by a Lewis acid (e.g., boron trifluoride etherate).
Advantages:
Challenges:
-
Safety: Methyl isocyanate is highly toxic, necessitating stringent containment measures.
-
Byproduct Management: Unreacted isocyanate requires scrubbing or recycling.
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) offers a safer, albeit costlier, pathway by activating the phenol as an imidazolide intermediate.
Procedure
-
Activation:
3-(Diethylamino)phenol reacts with CDI (1.2 equiv) in THF at 25°C, forming the imidazolide over 2 hours. -
Aminolysis:
Methylamine (gas or as a hydrochloride salt) is introduced, displacing imidazole to yield the carbamate.
Optimization Insights:
-
Solvent Effects: Acetonitrile accelerates reaction kinetics compared to chloroform or THF.
-
Impurity Control: Diethylamine starting material must be free of ethylamine to prevent mixed carbamate formation.
Comparative Analysis of Methods
Key Findings:
-
The chloroformate method balances simplicity and yield, making it ideal for laboratory-scale synthesis.
-
Industrial applications favor the isocyanate route despite safety challenges due to throughput efficiency.
-
CDI-mediated coupling is preferred for thermally sensitive substrates but incurs higher reagent costs.
Side Reactions and Mitigation
Hydrolysis of Chloroformate
Exposure to moisture leads to methyl carbonate byproducts, mitigated by rigorous solvent drying.
Isocyanate Oligomerization
Elevated temperatures (>50°C) promote trimerization of methyl isocyanate into trimethyl isocyanurate, addressed by precise temperature control.
Impurity-Driven Byproducts
Ethylamine contaminants in diethylamine (≥3% in commercial grades) yield mixed ethyl/methyl carbamates, necessitating amine purification via hydrochloride recrystallization.
Industrial Considerations
Q & A
Q. What are the recommended synthetic methodologies for Methyl [3-(diethylamino)phenyl]carbamate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves carbamate formation via reaction of 3-(diethylamino)phenol with methyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Alternative routes include zinc-promoted carbamate synthesis (Yadav et al., 1998) or polymer-supported reagents to improve yield and reduce byproducts . Purity (>97%) can be achieved through recrystallization in ethanol or chromatographic techniques (e.g., silica gel chromatography). Analytical validation via HPLC (using C18 columns with acetonitrile/water gradients) and NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- HRMS (High-Resolution Mass Spectrometry): To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- FT-IR Spectroscopy: Identification of carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR for diethylamino group signals (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and aromatic protons .
- X-ray Crystallography: For solid-state structure confirmation if crystalline forms are obtained .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation . Conduct stability studies under varying pH (e.g., 4–10) using accelerated degradation protocols (40°C/75% RH for 3 months) with HPLC monitoring . Use PPE (nitrile gloves, safety glasses, lab coats) and engineering controls (fume hoods) during handling .
Advanced Research Questions
Q. How do electronic effects of the diethylamino substituent influence the reactivity of this carbamate in nucleophilic environments?
Methodological Answer: The diethylamino group’s electron-donating nature increases carbamate resistance to hydrolysis compared to electron-withdrawing substituents. Investigate via:
- Kinetic Studies: Compare hydrolysis rates (e.g., in buffered solutions at pH 7.4) using UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 270 nm .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states during nucleophilic attack .
- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways via LC-MS .
Q. What strategies can resolve discrepancies in reported hydrolytic stability data under physiological conditions?
Methodological Answer: Discrepancies may arise from solvent polarity, ionic strength, or trace metal catalysts. Address via:
- Controlled Replicates: Standardize buffers (e.g., PBS vs. Tris-HCl) and exclude chelating agents (EDTA) to isolate variables .
- LC-MS/MS Quantification: Detect hydrolytic byproducts (e.g., 3-(diethylamino)phenol) with limits of detection (LOD) <0.1 ng/mL .
- Microsomal Incubations: Use liver microsomes to assess enzymatic vs. non-enzymatic degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
Methodological Answer:
- Derivatization: Synthesize analogs with varied substituents (e.g., replacing diethylamino with piperidine or morpholine) and assess bioactivity .
- Enzyme Inhibition Assays: Test carbamate derivatives against target enzymes (e.g., esterases) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to protein active sites (e.g., acetylcholinesterase) .
Q. What advanced spectral techniques can elucidate degradation pathways under oxidative stress?
Methodological Answer:
- EPR Spectroscopy: Detect radical intermediates (e.g., hydroxyl radicals) during Fenton reaction-induced degradation .
- GC-MS Headspace Analysis: Identify volatile degradation products (e.g., CO₂ from carbamate cleavage) .
- In Situ Raman Spectroscopy: Monitor real-time structural changes during accelerated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
